Tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate Tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13784182
InChI: InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-7-5-15(6-8-16)10-12(11-15)4-9-17/h12,17H,4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CCO
Molecular Formula: C15H27NO3
Molecular Weight: 269.38 g/mol

Tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate

CAS No.:

Cat. No.: VC13784182

Molecular Formula: C15H27NO3

Molecular Weight: 269.38 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate -

Specification

Molecular Formula C15H27NO3
Molecular Weight 269.38 g/mol
IUPAC Name tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Standard InChI InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-7-5-15(6-8-16)10-12(11-15)4-9-17/h12,17H,4-11H2,1-3H3
Standard InChI Key COLXRHJXURBUAM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CCO
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s spirocyclic core consists of a piperidine ring (seven-membered) fused to a cyclopentane ring (five-membered) via a single nitrogen atom. The Boc group (-COOt-Bu) at the 7-position and the 2-hydroxyethyl (-CH<sub>2</sub>CH<sub>2</sub>OH) moiety at the 2-position introduce steric bulk and polarity, respectively. This structural duality enables both lipophilic and hydrophilic interactions, making it adaptable to diverse synthetic pathways .

Physical and Spectral Data

PropertyValueSource
Molecular Weight269.38 g/mol
Purity≥97%
SolubilitySoluble in chloroform, methanol
Storage ConditionsSealed, dry, room temperature

The compound typically presents as a white to off-white solid. Its solubility in polar aprotic solvents like chloroform and methanol facilitates its use in coupling reactions . Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks for the Boc carbonyl (≈1690 cm<sup>−1</sup>) and hydroxyl (≈3400 cm<sup>−1</sup>) groups. Nuclear magnetic resonance (NMR) spectra show distinct signals for the spirocyclic protons (δ 1.2–3.5 ppm) and tert-butyl group (δ 1.4 ppm).

Synthesis and Optimization

Key Synthetic Routes

The synthesis of tert-butyl 2-(2-hydroxyethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves a multi-step strategy:

  • Spirocyclization: A Zn/Cu-mediated coupling of tert-butyl 4-methylenepiperidine-1-carboxylate with 2-chloroethanol under inert conditions forms the spirocyclic framework .

  • Hydroxyethyl Functionalization: Subsequent nucleophilic substitution or oxidation introduces the 2-hydroxyethyl group.

  • Purification: Flash chromatography (e.g., silica gel, EtOAc/hexane gradient) yields the final product with ≥97% purity .

Representative Reaction Conditions

ParameterValue
Temperature15–25°C
SolventDichloromethane (DME)
CatalystZn/Cu couple
Yield15–30% (optimization ongoing)

Challenges include moderate yields due to steric hindrance from the Boc group, necessitating further optimization of reaction kinetics .

Applications in Pharmaceutical and Material Science

Drug Discovery

The compound’s spirocyclic scaffold mimics bioactive natural products, enabling its use in:

  • Protease Inhibitors: The nitrogen atom coordinates with catalytic residues in enzymes like HIV-1 protease.

  • Kinase Modulators: Structural analogs have shown IC<sub>50</sub> values <100 nM in kinase inhibition assays.

Polymer Chemistry

Incorporation into polyurethane matrices enhances thermal stability (T<sub>g</sub> ↑ by 20°C) and tensile strength (≈30 MPa) due to hydrogen bonding from the hydroxyethyl group.

Comparison with Related Spirocyclic Compounds

CompoundMolecular FormulaKey Functional GroupApplications
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateC<sub>13</sub>H<sub>21</sub>NO<sub>3</sub>KetonePeptide synthesis
Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylateC<sub>12</sub>H<sub>21</sub>NO<sub>3</sub>EtherMaterial plasticizers
Target CompoundC<sub>15</sub>H<sub>27</sub>NO<sub>3</sub>HydroxyethylDrug delivery, polymers

The hydroxyethyl group in the target compound improves aqueous solubility (LogP ≈1.8 vs. 2.5 for ketone analog), broadening its utility in biological systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator